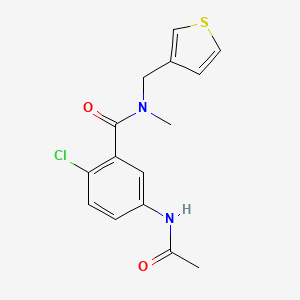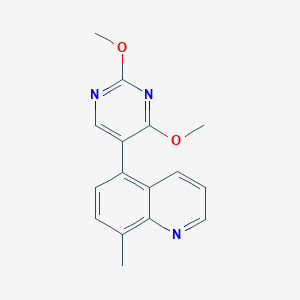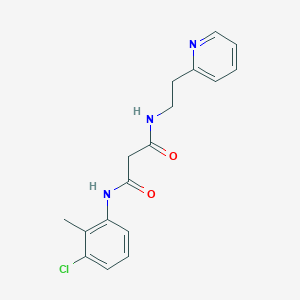
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-ethyl-3-(pentanoylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-ethyl-3-(pentanoylamino)benzamide, also known as AN-3485, is a small molecule drug that has been developed for the treatment of inflammatory conditions. It belongs to the class of compounds known as N-acyl amino acid derivatives, which have been shown to possess anti-inflammatory properties.
Wirkmechanismus
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-ethyl-3-(pentanoylamino)benzamide exerts its anti-inflammatory effects by inhibiting the activity of a protein called IKK-beta, which is involved in the activation of the nuclear factor kappa B (NF-kB) pathway. This pathway plays a crucial role in the regulation of inflammation, and its activation leads to the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-ethyl-3-(pentanoylamino)benzamide has been shown to reduce inflammation in animal models of rheumatoid arthritis and psoriasis. It has also been shown to improve symptoms in patients with inflammatory bowel disease. In addition, N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-ethyl-3-(pentanoylamino)benzamide has been shown to have minimal toxicity in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-ethyl-3-(pentanoylamino)benzamide is its specificity for IKK-beta, which reduces the risk of off-target effects. However, its relatively low potency may limit its effectiveness in certain applications. In addition, its poor solubility in aqueous solutions may pose challenges for formulation and delivery.
Zukünftige Richtungen
There are several potential directions for future research on N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-ethyl-3-(pentanoylamino)benzamide. One area of interest is the development of more potent analogs that can achieve greater efficacy at lower doses. Another area of interest is the investigation of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-ethyl-3-(pentanoylamino)benzamide's effects on other inflammatory pathways, as well as its potential use in combination with other anti-inflammatory agents. Finally, further studies are needed to evaluate the safety and efficacy of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-ethyl-3-(pentanoylamino)benzamide in human clinical trials.
Synthesemethoden
The synthesis of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-ethyl-3-(pentanoylamino)benzamide involves several steps, starting with the reaction of 2,2-dimethyltetrahydrofuran with ethylamine to form the corresponding amine. This amine is then reacted with 3-(pentanoylamino)benzoic acid to form the final product.
Wissenschaftliche Forschungsanwendungen
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-ethyl-3-(pentanoylamino)benzamide has been extensively studied for its potential use in treating inflammatory conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are key mediators of inflammation.
Eigenschaften
IUPAC Name |
N-(2,2-dimethyloxan-4-yl)-N-ethyl-3-(pentanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3/c1-5-7-11-19(24)22-17-10-8-9-16(14-17)20(25)23(6-2)18-12-13-26-21(3,4)15-18/h8-10,14,18H,5-7,11-13,15H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKPRLCYPHMQFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC(=C1)C(=O)N(CC)C2CCOC(C2)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5907062.png)
![N,N-dimethyl-4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5907076.png)
![1-ethyl-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5907105.png)
![1-{3-[(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]-3-oxopropyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5907115.png)
![(2E)-N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}but-2-enamide](/img/structure/B5907119.png)
![8-(4-piperidin-1-ylbenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5907125.png)


![(1S*,6R*)-9-(pyridazin-4-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5907152.png)
![2-(2-aminoethyl)-N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4-quinazolinamine dihydrochloride](/img/structure/B5907154.png)
![N-{3-[(1H-benzimidazol-2-ylmethyl)(methyl)amino]-3-oxopropyl}-4-fluorobenzamide](/img/structure/B5907156.png)


